molecular formula C15H26N6O13S3 B15497924 S-(5'-Adenosyl)-L-methionine-d3 disulfate salt

S-(5'-Adenosyl)-L-methionine-d3 disulfate salt

Cat. No.: B15497924
M. Wt: 597.6 g/mol
InChI Key: XGZOERPCAKKNMY-KSCNYOJVSA-N
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Description

S-(5'-Adenosyl)-L-methionine-d3 disulfate salt is a useful research compound. Its molecular formula is C15H26N6O13S3 and its molecular weight is 597.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H26N6O13S3

Molecular Weight

597.6 g/mol

IUPAC Name

[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-[(3S)-3-carboxy-3-deuterio-3-(dideuterioamino)propyl]-methylsulfanium;hydrogen sulfate;sulfuric acid

InChI

InChI=1S/C15H22N6O5S.2H2O4S/c1-27(3-2-7(16)15(24)25)4-8-10(22)11(23)14(26-8)21-6-20-9-12(17)18-5-19-13(9)21;2*1-5(2,3)4/h5-8,10-11,14,22-23H,2-4,16H2,1H3,(H2-,17,18,19,24,25);2*(H2,1,2,3,4)/t7-,8+,10+,11+,14+,27?;;/m0../s1/i7D;;/hD2

InChI Key

XGZOERPCAKKNMY-KSCNYOJVSA-N

Isomeric SMILES

[2H][C@](CC[S+](C)C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O)(C(=O)O)N([2H])[2H].OS(=O)(=O)O.OS(=O)(=O)[O-]

Canonical SMILES

C[S+](CCC(C(=O)O)N)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O.OS(=O)(=O)O.OS(=O)(=O)[O-]

Origin of Product

United States

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